molecular formula C7H8LiNO2S B2420074 Lithium(1+) ion 6-ethylpyridine-2-sulfinate CAS No. 2172230-07-6

Lithium(1+) ion 6-ethylpyridine-2-sulfinate

Cat. No.: B2420074
CAS No.: 2172230-07-6
M. Wt: 177.15
InChI Key: KIHIXJGPZJNSOR-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-ethylpyridine-2-sulfinate is a chemical compound with the molecular formula C7H10LiNO2S It is a lithium salt of 6-ethylpyridine-2-sulfinate, which is a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-ethylpyridine-2-sulfinate typically involves the reaction of 6-ethylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete formation of the lithium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified through crystallization, filtration, and drying processes to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-ethylpyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonates or other oxidized derivatives.

    Reduction: It can be reduced to form sulfides or other reduced species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction could produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

Lithium(1+) ion 6-ethylpyridine-2-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Lithium(1+) ion 6-ethylpyridine-2-sulfinate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion can displace other cations, such as potassium and sodium, in various enzymes and receptors, affecting their activity. This displacement can lead to changes in cellular processes and signaling pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-methylpyridine-2-sulfinate
  • Lithium(1+) ion 6-propylpyridine-2-sulfinate
  • Lithium(1+) ion 6-butylpyridine-2-sulfinate

Uniqueness

Lithium(1+) ion 6-ethylpyridine-2-sulfinate is unique due to the presence of the ethyl group on the pyridine ring, which can influence its chemical reactivity and interactions compared to other similar compounds

Properties

IUPAC Name

lithium;6-ethylpyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.Li/c1-2-6-4-3-5-7(8-6)11(9)10;/h3-5H,2H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHIXJGPZJNSOR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC1=NC(=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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